
Triapine
Vue d'ensemble
Description
Triapine, également connu sous le nom de 3-aminopyridine-2-carboxaldéhyde thiosemicarbazone, est un puissant inhibiteur de la ribonucléotide réductase. Cette enzyme est cruciale pour la synthèse de l'ADN, ce qui fait de this compound un candidat prometteur pour le traitement du cancer. Il a été étudié dans de multiples essais cliniques pour son efficacité contre divers cancers, en particulier les hémopathies malignes .
Méthodes De Préparation
Triapine est synthétisé par la condensation de la 3-aminopyridine-2-carboxaldéhyde avec la thiosemicarbazide. La réaction se produit généralement dans un milieu aqueux ou alcoolique sous reflux. Le produit est ensuite purifié par recristallisation .
Les méthodes de production industrielle de this compound impliquent des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées .
Analyse Des Réactions Chimiques
Metal Complexation and Ribonucleotide Reductase Inhibition
Triapine forms stable complexes with transition metals, particularly iron, which mediate its interaction with ribonucleotide reductase (RNR):
-
Iron(III) Complex Formation : this compound chelates Fe(III) to form [Fe(III)(this compound)]⁺, which undergoes reduction to [Fe(II)(this compound)] in the presence of reductants like dithiothreitol (DTT) .
-
Reactive Oxygen Species (ROS) Generation : The Fe(II)-Triapine complex reacts with molecular oxygen to produce superoxide () and hydroxyl radicals (), causing oxidative damage to RNR’s iron-tyrosyl radical cofactor .
Key Data :
Parameter | Value/Outcome | Source |
---|---|---|
RNR Inhibition (IC₅₀) | 10–100 nM (vs. 10 μM for hydroxyurea) | |
ROS Quantification (DMPO spin-trapping) | 2.5 μM generated per μM Fe(II)-Triapine |
Reaction with Cisplatin
This compound interacts synergistically with platinum-based chemotherapeutics through direct chemical reaction:
-
Kinetics : Reaction with cisplatin follows pseudo-first-order kinetics with a half-life of 20 min (20 μM this compound, 500 μM cisplatin, pH 7.0, 37°C) .
-
Mechanism : this compound’s thiosemicarbazone moiety displaces chloride ligands on cisplatin, forming a this compound-platinum adduct that reduces systemic toxicity while enhancing DNA damage .
Spectroscopic Evidence :
Metabolic Transformations
This compound undergoes rapid phase I metabolism, primarily via dehydrogenation and hydroxylation :
Major Metabolic Pathways
In Vivo Clearance :
Redox Cycling and ROS-Mediated Cytotoxicity
This compound’s anticancer activity is tightly linked to redox cycling:
Biological Impact :
-
Catalase and superoxide dismutase (SOD) reduce this compound’s cytotoxicity by 70–90% , confirming ROS as the primary effector .
Structural Modifications and Reactivity
Methylation of this compound’s terminal NH₂ groups alters its reactivity and efficacy:
-
Dimethylation : Derivatives like H₂NNMe₂ show 10-fold lower IC₅₀ (vs. This compound) in SW480/Tria-resistant cells .
-
logD₇.₄ Correlation : Increased lipophilicity (logD₇.₄ = 2.10 for MeHNNMe₂ ) enhances cellular uptake .
Structure-Activity Relationship :
Derivative | logD₇.₄ | IC₅₀ (A2780 cells) |
---|---|---|
This compound | 0.85 | 0.25 μM |
MeHNNMe₂ | 2.10 | 0.03 μM |
Electrochemical Oxidation
Controlled oxidation studies reveal this compound’s propensity for dimerization:
Applications De Recherche Scientifique
Triapine has a wide range of scientific research applications:
Mécanisme D'action
Triapine exerts its effects by inhibiting ribonucleotide reductase, an enzyme responsible for converting ribonucleotides into deoxyribonucleotides, which are essential for DNA synthesis. By binding to the iron-containing active site of the enzyme, this compound disrupts its function, leading to decreased DNA synthesis and cell proliferation . This mechanism makes this compound particularly effective against rapidly dividing cancer cells.
Comparaison Avec Des Composés Similaires
Triapine appartient à la classe des α-N-hétérocycliques thiosemicarbazones, qui sont connues pour leur activité inhibitrice de la ribonucléotide réductase. Les composés similaires incluent :
- 2-formylpyridine thiosemicarbazone
- 5-hydroxy-2-formylpyridine thiosemicarbazone
- Dérivés de la 3-aminopyridine-2-carboxaldéhyde thiosemicarbazone
Comparé à ces composés, this compound est unique en raison de sa puissance et de sa sélectivité plus élevées pour la ribonucléotide réductase. Il a montré des résultats prometteurs dans les essais cliniques, en particulier contre les hémopathies malignes, bien que son efficacité contre les tumeurs solides reste limitée .
Activité Biologique
Triapine, chemically known as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, is a potent ribonucleotide reductase (RR) inhibitor that has garnered attention for its anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, clinical trial results, and mechanisms of action.
This compound functions primarily as an inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis. By inhibiting this enzyme, this compound effectively reduces the availability of deoxynucleotides required for DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. Notably, this compound has been shown to be significantly more potent than hydroxyurea, another RR inhibitor, with a potency increase of 100-1000 times in various assays .
In Vitro Studies
This compound has demonstrated significant antitumor activity across a range of cancer cell lines. For instance:
- Leukemia : this compound exhibited potent effects against L1210 leukemia cells.
- Solid Tumors : It showed activity against non-small cell lung cancer (NSCLC), renal cancer, and melanoma .
In Vivo Studies
In murine models, this compound displayed notable efficacy:
- L1210 Leukemia : It was curative in some cases when administered at effective dosages.
- Xenografts : this compound inhibited the growth of murine M109 lung carcinoma and human A2780 ovarian carcinoma xenografts .
Clinical Trials
Several clinical trials have evaluated the safety and efficacy of this compound in combination with other therapies:
- Phase I Study : A study assessing this compound in combination with doxorubicin indicated that it was well tolerated but had limited efficacy as a single agent in advanced head and neck squamous cell carcinoma (HNSCC) with an overall response rate of 5.9% .
- Phase II Trial with Cisplatin : A randomized trial combining this compound with cisplatin and radiotherapy showed improved metabolic response rates (from 69% to 92%) and progression-free survival estimates (from 77% to 92%) compared to cisplatin alone .
Pharmacokinetics and Metabolism
This compound is rapidly metabolized in vivo, primarily through dehydrogenation and hydroxylation processes. The main metabolite identified, M1, lacks anticancer activity, which may explain the limited effectiveness of this compound against solid tumors despite its promising results in hematological cancers . The pharmacokinetic profile indicates that this compound is excreted quickly, necessitating careful consideration of dosing schedules to optimize therapeutic outcomes.
Case Study 1: Efficacy Against L1210 Leukemia
A study highlighted that this compound inhibited DNA synthesis in L1210 cells significantly longer than hydroxyurea. The administration schedule was crucial; twice-daily dosing yielded superior outcomes compared to once-daily regimens .
Case Study 2: Combination Therapy
In patients receiving this compound alongside conventional chemotherapeutic agents like etoposide or cisplatin, there was a notable synergistic effect leading to enhanced survival rates among tumor-bearing mice .
Summary of Findings
Study Type | Key Findings |
---|---|
In Vitro | Effective against leukemia and solid tumors |
In Vivo | Curative effects observed in L1210 leukemia |
Phase I Trial | Limited efficacy as a single agent in advanced HNSCC |
Phase II Trial | Improved metabolic response when combined with cisplatin |
Propriétés
IUPAC Name |
[(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYKNCNAZKMVQN-NYYWCZLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=NNC(=S)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)/C=N/NC(=S)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893923 | |
Record name | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143621-35-6 | |
Record name | Triapine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143621356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11940 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(3-Aminopyridin-2-yl)methylene]hydrazinecarbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCX-0191 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4XIL4091C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.